1,6-Bis-(tert-butyldimethylsilyl)-3-hexen-1,5-diyne
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Overview
Description
1,6-Bis-(tert-butyldimethylsilyl)-3-hexen-1,5-diyne is a compound characterized by the presence of two tert-butyldimethylsilyl groups attached to a hexen-1,5-diyne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Bis-(tert-butyldimethylsilyl)-3-hexen-1,5-diyne typically involves the use of tert-butyldimethylsilyl chloride as a silylating agent. The reaction conditions often include the use of a base such as sodium hydride in a solvent like dimethylformamide (DMF) to facilitate the silylation process . The reaction proceeds through the formation of an intermediate which is then further reacted to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,6-Bis-(tert-butyldimethylsilyl)-3-hexen-1,5-diyne can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the alkyne groups.
Substitution: The silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction could result in alkanes or alkenes.
Scientific Research Applications
1,6-Bis-(tert-butyldimethylsilyl)-3-hexen-1,5-diyne has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1,6-Bis-(tert-butyldimethylsilyl)-3-hexen-1,5-diyne involves its interaction with various molecular targets and pathways. The silyl groups can protect reactive sites during chemical reactions, allowing for selective modifications. The compound’s unique structure enables it to participate in specific reactions that can lead to the formation of desired products with high precision.
Comparison with Similar Compounds
Similar Compounds
- 1,6-Bis-(tert-butyldimethylsilyl)-3,4-hexadiene
- 1,6-Bis-(tert-butyldimethylsilyl)-3-hexene
- 1,6-Bis-(tert-butyldimethylsilyl)-3-hexane
Uniqueness
1,6-Bis-(tert-butyldimethylsilyl)-3-hexen-1,5-diyne is unique due to the presence of both alkyne and silyl groups, which provide it with distinct reactivity and stability. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C18H32Si2 |
---|---|
Molecular Weight |
304.6 g/mol |
IUPAC Name |
tert-butyl-[(E)-6-[tert-butyl(dimethyl)silyl]hex-3-en-1,5-diynyl]-dimethylsilane |
InChI |
InChI=1S/C18H32Si2/c1-17(2,3)19(7,8)15-13-11-12-14-16-20(9,10)18(4,5)6/h11-12H,1-10H3/b12-11+ |
InChI Key |
ZYOMPLHZOSIBPC-VAWYXSNFSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)C#C/C=C/C#C[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C#CC=CC#C[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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